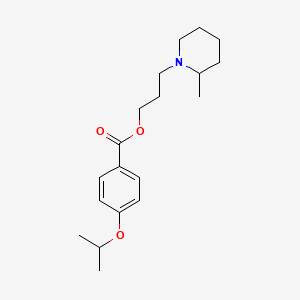
3-(2'-Methylpiperidino)propyl p-isopropoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2’-Methylpiperidino)propyl p-isopropoxybenzoate is a chemical compound with the molecular formula C19H29NO3 and a molecular weight of 319.44 g/mol . It is an ester derivative of benzoic acid and contains a piperidine ring, which is a common structural motif in many pharmacologically active compounds .
Preparation Methods
The synthesis of 3-(2’-Methylpiperidino)propyl p-isopropoxybenzoate typically involves the esterification of 4-isopropoxybenzoic acid with 3-(2’-methylpiperidino)propanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-(2’-Methylpiperidino)propyl p-isopropoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or piperidine moiety, leading to the formation of various derivatives.
Scientific Research Applications
3-(2’-Methylpiperidino)propyl p-isopropoxybenzoate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(2’-Methylpiperidino)propyl p-isopropoxybenzoate involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring and ester functional groups play a crucial role in its binding affinity and activity. The compound may modulate the activity of neurotransmitter receptors or inhibit specific enzymes, leading to its observed biological effects .
Comparison with Similar Compounds
3-(2’-Methylpiperidino)propyl p-isopropoxybenzoate can be compared with other similar compounds, such as:
3-(2’-Methylpiperidino)propyl p-isobutoxybenzoate: This compound has a similar structure but with an isobutoxy group instead of an isopropoxy group, which may result in different chemical and biological properties.
3-(2’-Methylpiperidino)propyl p-methoxybenzoate:
The uniqueness of 3-(2’-Methylpiperidino)propyl p-isopropoxybenzoate lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
63916-92-7 |
|---|---|
Molecular Formula |
C19H29NO3 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
3-(2-methylpiperidin-1-yl)propyl 4-propan-2-yloxybenzoate |
InChI |
InChI=1S/C19H29NO3/c1-15(2)23-18-10-8-17(9-11-18)19(21)22-14-6-13-20-12-5-4-7-16(20)3/h8-11,15-16H,4-7,12-14H2,1-3H3 |
InChI Key |
KCGKUMMLOWMRHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1CCCOC(=O)C2=CC=C(C=C2)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


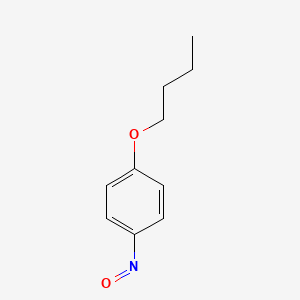
![Trisodium 4-hydroxy-7-[[[[5-hydroxy-6-[(2-methyl-4-sulphonatophenyl)azo]-7-sulphonato-2-naphthyl]amino]carbonyl]amino]-3-(phenylazo)naphthalene-2-sulphonate](/img/structure/B13779225.png)
![2H-Pyrido[1,2-a]pyrazinium,octahydro-5-methyl-1-oxo-,trans-(9CI)](/img/structure/B13779240.png)
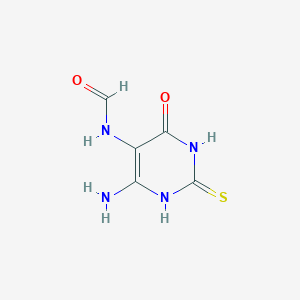

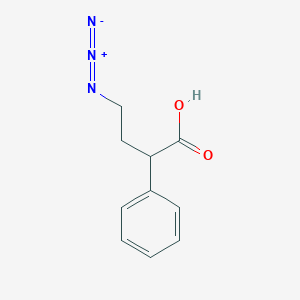
![Methanone, [4-(5-chloro-2-methylphenyl)-1-piperazinyl][3-methyl-5-(1-methylethyl)-4-isoxazolyl]-](/img/structure/B13779271.png)
![[(Z)-3-(2-chlorophenyl)-2-nitroprop-2-enyl] acetate](/img/structure/B13779278.png)
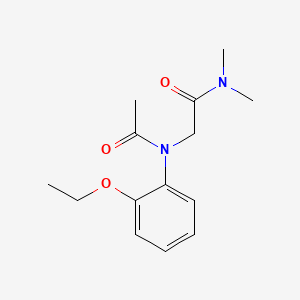
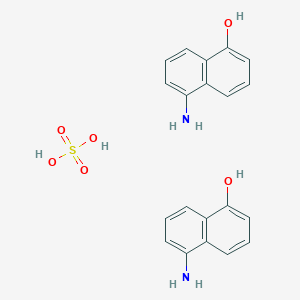
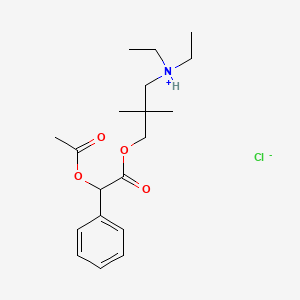
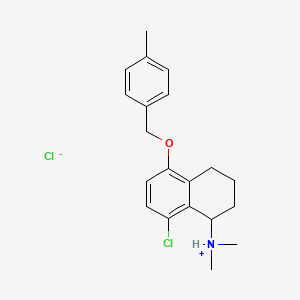

![N-[3-(4-methylpiperazin-1-yl)propyl]-2-(2,4,5-trichlorophenoxy)acetamide;dihydrochloride](/img/structure/B13779301.png)
